molecular formula C14H22N2O3 B2997764 N-(1-Cyano-2,2-dimethylcyclopropyl)-2-(3-methoxyoxan-4-yl)acetamide CAS No. 2178983-04-3

N-(1-Cyano-2,2-dimethylcyclopropyl)-2-(3-methoxyoxan-4-yl)acetamide

Cat. No. B2997764
CAS RN: 2178983-04-3
M. Wt: 266.341
InChI Key: XHEUYEGLMSQVET-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylcyclopropyl)-2-(3-methoxyoxan-4-yl)acetamide, commonly known as "CDCA," is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. CDCA is a cyclopropyl amide derivative that has been shown to possess a range of biological activities, including anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

CDCA has been the subject of several scientific studies due to its potential applications in various fields. One area of research that has gained attention is its anti-inflammatory properties. CDCA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its anti-cancer properties. CDCA has been shown to induce apoptosis (cell death) in various cancer cell lines, including breast cancer and colon cancer cells. Additionally, CDCA has been shown to inhibit the growth and metastasis of cancer cells in animal models.

Mechanism of Action

The mechanism of action of CDCA is not well understood. However, it has been suggested that CDCA may act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and the growth and survival of cancer cells. CDCA may also act by modulating the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
CDCA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CDCA can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CDCA has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of CDCA is its relatively low cost and ease of synthesis. CDCA can be synthesized using relatively simple chemical reactions, making it an attractive candidate for further research. However, one limitation of CDCA is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on CDCA. One area of research is the development of new synthetic methods for CDCA that may improve its solubility and bioavailability. Another area of research is the identification of the specific enzymes and genes that CDCA targets, which may provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of CDCA in animal models and humans, which may pave the way for its potential use in the treatment of various diseases.

Synthesis Methods

CDCA can be synthesized through a multi-step process involving the reaction of several reagents. The first step involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxyoxan-4-ylamine to form the amide intermediate. Finally, the amide intermediate is reacted with cyanogen bromide to form the desired product, CDCA.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylcyclopropyl)-2-(3-methoxyoxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-13(2)8-14(13,9-15)16-12(17)6-10-4-5-19-7-11(10)18-3/h10-11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEUYEGLMSQVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C#N)NC(=O)CC2CCOCC2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2,2-dimethylcyclopropyl)-2-(3-methoxyoxan-4-yl)acetamide

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